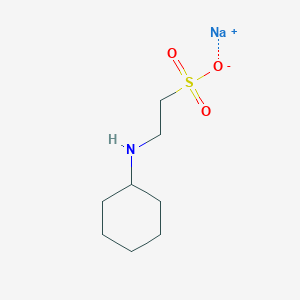
Potassium (4-methylsulfonylphenyl)trifluoroborate
Descripción general
Descripción
Potassium (4-methylsulfonylphenyl)trifluoroborate (KMSPT) is a relatively new and promising reagent used in the synthesis of organic compounds. KMSPT is a potassium salt of 4-methylsulfonylphenyl trifluoroborate and is a colorless solid at room temperature. KMSPT has seen increased use in the field of organic synthesis due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
Synthesis of Allyl Sulfones
Potassium allyltrifluoroborates have been utilized in the synthesis of allyl sulfones, demonstrating a method that allows the transformation of potassium allyltrifluoroborates into allyl sulfones with high yields. This process involves a bora-ene reaction with sulfur dioxide, followed by alkylation with electrophiles (Stikute, Lugiņina, & Turks, 2017).
Allylation and Crotylation of N-toluenesulfonylimines
Research demonstrates the use of potassium allyl- and crotyltrifluoroborates for the allylation and highly diastereoselective syn or anti crotylation of N-toluenesulfonylimines, offering a method to produce homoallylic amines with high yields and excellent diastereoselectivity (Li & Batey, 2004).
Electrochemical Properties of Novel Ionic Liquids
Potassium tetrafluoroborate forms an ionic liquid with aliphatic quaternary ammonium salts, exhibiting excellent electrochemical properties suitable for electric double-layer capacitor applications. This research highlights the potential of these ionic liquids in providing a wide potential window and high ionic conductivity (Sato, Masuda, & Takagi, 2004).
Cross-Coupling Reactions in Aqueous Media
The cross-coupling of potassium aryltrifluoroborates with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle, is a notable application. This method affords biphenyls under phosphine-free conditions, showcasing the versatility of potassium aryltrifluoroborates in organic synthesis (Alacid & Nájera, 2008).
Acid Functionalized Poly(arylene ether)s for Proton-Conducting Membranes
Potassium salt is used in the synthesis of acid-functionalized poly(arylene ether)s, which are developed for proton-conducting membranes. These materials are synthesized through nucleophilic displacement polycondensation and exhibit high molar masses, confirming their potential in fuel cell technologies (Shin, Maier, & Scherer, 2004).
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides
This research introduces potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides, prepared from benzyl chlorides and PPh3. These compounds are utilized in Wittig reactions to produce unsaturated organotrifluoroborates, showcasing an effective method for synthesizing diverse organic structures (Molander, Ham, & Canturk, 2007).
Propiedades
IUPAC Name |
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZWCMTYKAZMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635800 | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methylsulfonylphenyl)trifluoroborate | |
CAS RN |
850623-40-4 | |
| Record name | Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)










![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)

